Caesalpin J

Description

Current Scientific Significance and Research Landscape of Caesalpin J

This compound is a naturally occurring phenolic compound distinguished by its uncommon dracaenone skeleton. mdpi.com Its primary scientific significance lies in its demonstrated biological activities, particularly in the realm of oncology. Research has highlighted that this compound exhibits potent anti-proliferative effects against certain cancer cells. Specifically, it has shown strong activity against KB cancer cells, a line derived from a human oral epidermoid carcinoma, with a reported IC50 value of 7.4 μM. mdpi.comresearchgate.net This finding places this compound on the landscape of natural products with potential for anticancer drug discovery.

The research interest extends to its stereoisomers. A C-13 epimer, named epithis compound, has been isolated and studied for its ability to inhibit nitric oxide (NO) production in lipopolysaccharide-stimulated BV-2 microglia. mdpi.com While this compound itself did not show significant inhibitory activity in this specific assay, the activity of its epimer suggests that the stereochemistry of the dracaenone core is crucial for its biological function and warrants further investigation into its anti-inflammatory potential. mdpi.com

Furthermore, this compound has been investigated for its antimicrobial properties, demonstrating weak to moderate effects, which contributes to the broader understanding of the pharmacological profile of the Caesalpinia genus. researchgate.net Although one study found it to be inactive in a DNA strand-scission assay, the collective findings underscore its importance as a scaffold for chemical and pharmacological research. chemfaces.com

Historical Context of this compound Discovery and Initial Characterization in Academic Literature

The journey of this compound in scientific literature began with its isolation from plants of the Caesalpinia genus, a group well-documented in traditional medicine. nih.govmdpi.com The compound was first identified from Sappan Lignum, the heartwood of Caesalpinia sappan L. mdpi.comnih.gov Found in regions of Southeast Asia and southern China, this plant has been a prolific source of bioactive compounds. mdpi.com Initial reports on the discovery of this compound emerged in the mid-1980s. nih.gov

A pivotal moment in its characterization came in 1986, when its absolute configuration was definitively established through X-ray crystallographic analysis of its triacetate derivative. mdpi.com This structural elucidation was crucial for understanding its three-dimensional shape, a key determinant of its biological interactions. This compound has also been isolated from other species, such as the seeds of Caesalpinia minax. chemfaces.com

Its discovery was often the result of bioassay-guided fractionation, a common strategy in natural product chemistry where plant extracts are systematically separated and tested to pinpoint active constituents. For instance, it was isolated from an ethyl acetate (B1210297) extract of C. sappan heartwood during a search for anticancer agents using a DNA strand-nicking assay, though in that particular screen, it was found to be an inactive component compared to the co-isolated compound, brazilin (B1667509). chemfaces.com

Methodological Advancements Facilitating this compound Research

The study of this compound, from its initial isolation to its biological evaluation, has been heavily reliant on advancements in analytical and laboratory techniques. The process typically begins with the extraction of plant material, such as the heartwood or seeds of Caesalpinia species, using solvents like ethanol (B145695). mdpi.com This crude extract is then subjected to a series of partitioning steps with immiscible solvents of varying polarities (e.g., petroleum ether, ethyl acetate, and n-butanol) to create fractions with simpler chemical profiles. mdpi.com

Modern chromatography has been indispensable for the purification of this compound from these complex fractions. Techniques such as silica (B1680970) gel column chromatography, high-speed counter-current chromatography (HSCCC), and preparative high-performance liquid chromatography (prep-HPLC) have been instrumental in obtaining the compound in a pure form. mdpi.comresearchgate.net

The precise structural determination of this compound and its analogs, like epithis compound, has been made possible by a suite of sophisticated spectroscopic methods. One-dimensional (1D) and two-dimensional (2D) Nuclear Magnetic Resonance (NMR) spectroscopy, including techniques like COSY, HSQC, HMBC, and NOESY, have allowed researchers to piece together its molecular structure atom by atom. mdpi.com This is complemented by high-resolution mass spectrometry (HR-MS), which provides an exact molecular formula. mdpi.com As mentioned, single-crystal X-ray crystallography provided the ultimate confirmation of its absolute stereochemistry. mdpi.com

To probe its biological functions, various in vitro bioassays are employed. The antiproliferative and cytotoxic effects against cancer cell lines are commonly measured using the MTT assay. mdpi.comresearchgate.net The anti-inflammatory potential, through the measurement of nitric oxide production, is often assessed using the Griess assay in cell culture models. mdpi.com

Structure

3D Structure

Properties

IUPAC Name |

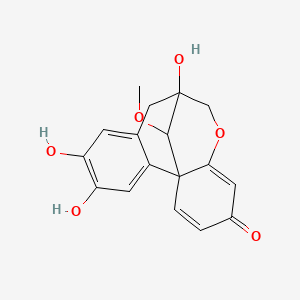

4,5,9-trihydroxy-17-methoxy-11-oxatetracyclo[7.7.1.01,12.02,7]heptadeca-2,4,6,12,15-pentaen-14-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16O6/c1-22-15-16(21)7-9-4-12(19)13(20)6-11(9)17(15)3-2-10(18)5-14(17)23-8-16/h2-6,15,19-21H,7-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUHDLXNWTKIBDJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1C2(CC3=CC(=C(C=C3C14C=CC(=O)C=C4OC2)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40912835 | |

| Record name | 7,10,11-Trihydroxy-13-methoxy-7,8-dihydro-3H,6H-7,12b-methanodibenzo[b,d]oxocin-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40912835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

316.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99217-67-1 | |

| Record name | Caesalpin J | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099217671 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7,10,11-Trihydroxy-13-methoxy-7,8-dihydro-3H,6H-7,12b-methanodibenzo[b,d]oxocin-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40912835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Methodologies for the Isolation and Definitive Structural Elucidation of Caesalpin J

Sophisticated Chromatographic and Spectroscopic Techniques for Isolation and Purification

The purification of Caesalpin J from its natural source is a challenging endeavor due to the intricate mixture of compounds in the crude extract. vulcanchem.com The process typically begins with the extraction of the dried heartwood of C. sappan using a solvent like 95% ethanol (B145695). The resulting extract is then suspended in water and partitioned successively with solvents of increasing polarity, such as petroleum ether, ethyl acetate (B1210297), and n-butanol, to achieve initial fractionation. vulcanchem.com The ethyl acetate fraction, which is enriched with compounds of interest, undergoes several sequential chromatographic steps to isolate this compound. vulcanchem.com

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the final purification of natural products. researchgate.net Preparative and semi-preparative HPLC are frequently employed in the terminal stages of isolation to yield target compounds with high purity and recovery rates. researchgate.netresearchgate.net In the specific case of this compound, after initial separation by column chromatography over silica (B1680970) gel and Sephadex LH-20, a final purification step using semi-preparative HPLC is necessary to obtain the pure compound. vulcanchem.com

The evolution of HPLC has led to Ultra-High-Performance Liquid Chromatography (UHPLC), which utilizes columns with sub-2 µm particles. ajpaonline.com This advancement offers significantly faster separations and higher resolution compared to conventional HPLC. ajpaonline.comamericanpharmaceuticalreview.com While specific UHPLC applications for this compound isolation are not detailed in the literature, the technique's ability to enhance separation efficiency, improve peak shape, and increase sensitivity makes it an ideal candidate for optimizing the purification of complex mixtures from Caesalpinia species. americanpharmaceuticalreview.comnih.gov The high resolution provided by UHPLC is particularly advantageous for separating closely related isomers, which are common in natural extracts. americanpharmaceuticalreview.com

Countercurrent Chromatography (CCC) and its variants, such as High-Performance Countercurrent Chromatography (HPCCC) and Centrifugal Partition Chromatography (CPC), are advanced liquid-liquid chromatographic techniques that have proven effective for separating natural products. nih.govua.pt These methods operate without a solid stationary phase, which prevents the irreversible adsorption and loss of active ingredients, a common issue with traditional column chromatography, especially for pigmented compounds like those from C. sappan. nih.gov

While the direct isolation of this compound using CCC or CPC has not been explicitly documented, these techniques have been successfully used to separate other compounds from Caesalpinia sappan. For instance, HPCCC was employed to obtain brazilein (B1663177) and caesappanin C from an ethyl acetate extract of C. sappan using a chloroform-methanol-water (4:3:2, v/v/v) solvent system. nih.gov CPC is also recognized as a powerful tool for the preparative-scale purification of natural products. mdpi.com The successful application of these techniques to the C. sappan matrix strongly suggests their utility for the targeted isolation of this compound, offering advantages like high sample loading, low solvent consumption, and high recovery rates. nih.govmdpi.com

Solid-Phase Extraction (SPE) is a critical technique for the rapid fractionation and purification of analytes from complex mixtures before chromatographic analysis. rocker.com.twsigmaaldrich.com The process involves isolating one or more analytes from a liquid sample by partitioning them onto a solid stationary phase. sigmaaldrich.com In the context of isolating this compound, the initial steps involving sequential column chromatography over silica gel and size-exclusion chromatography on Sephadex LH-20 gel are practical applications of preparative solid-phase techniques. vulcanchem.com

These methods function by exploiting differences in the affinity and adsorption of various compounds in the extract. rocker.com.tw Silica gel separates components based on polarity, while Sephadex LH-20 separates them based on molecular size. This multi-step approach, beginning with solvent partitioning and followed by different modes of column chromatography, is essential for systematically reducing the complexity of the extract and enriching the fraction containing this compound before its final purification by HPLC. vulcanchem.comfrontiersin.org

Comprehensive Spectroscopic and Crystallographic Approaches for Structural Determination

Once this compound is isolated in its pure form, its chemical structure is determined using a suite of spectroscopic methods. vulcanchem.com High-resolution mass spectrometry (HRMS) is used to establish the molecular formula, while Nuclear Magnetic Resonance (NMR) spectroscopy is the primary tool for elucidating the complete structural framework and stereochemistry. tandfonline.comnih.gov

For novel or unusually complex structures isolated from the Caesalpinia genus, single-crystal X-ray diffraction is the definitive method for determining the absolute configuration. frontiersin.orgfrontiersin.org This technique provides an unambiguous 3D model of the molecule. nanoimagingservices.com While X-ray crystallographic data for this compound is not presently available in the literature, this method was successfully used to confirm the structure and absolute configuration of caesalpinbondin A, another complex diterpenoid from Caesalpinia bonduc. frontiersin.orgfrontiersin.org

NMR spectroscopy is indispensable for the structural elucidation of natural products like this compound. vulcanchem.com A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments allows for the complete assignment of all proton (¹H) and carbon (¹³C) signals in the molecule. researchgate.net

The process of structural determination via NMR involves several key experiments:

1D NMR (¹H and ¹³C): The ¹H NMR spectrum provides information about the chemical environment, number, and connectivity of protons, while the ¹³C NMR spectrum reveals the number and type of carbon atoms (e.g., methyl, methylene, methine, quaternary). emerypharma.com

COSY (Correlation Spectroscopy): This 2D experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms (²J or ³J couplings), revealing the proton-proton connectivity within the molecule's fragments. emerypharma.comprinceton.edu

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached, allowing for the unambiguous assignment of protonated carbons. emerypharma.comprinceton.edu

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum shows correlations between protons and carbons that are separated by two to four bonds. This is crucial for connecting the different molecular fragments identified by COSY and for assigning quaternary (non-protonated) carbons, ultimately assembling the complete carbon skeleton. emerypharma.comprinceton.edu

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. princeton.edu This information is vital for determining the relative stereochemistry of the molecule, such as the orientation of substituents on a ring system. vulcanchem.com For this compound, NOESY experiments were critical in confirming the stereoisomeric relationship with its epimer, Epithis compound, by showing the β-orientation of the methoxyl group at C-13 in this compound. vulcanchem.com

The collective data from these experiments allow for the definitive assignment of the structure and relative stereochemistry of this compound. The specific ¹H and ¹³C NMR data for this compound, as recorded in DMSO-d₆, are presented below. vulcanchem.com

Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound (in DMSO-d₆)

Data sourced from reference vulcanchem.com.

Table 2: List of Compounds Mentioned

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

Advanced NMR Pulse Sequences for Complex Structural Features

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone in the structural determination of organic molecules. For a molecule with the complexity of this compound, one-dimensional (1D) NMR (¹H and ¹³C) provides initial but insufficient data. Two-dimensional (2D) NMR experiments are crucial for assembling the complete structural puzzle. mdpi.comresearchgate.net

Key 2D NMR techniques used in the elucidation of this compound and its analogues include:

¹H-¹H Correlated Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. It is fundamental in tracing out spin systems within the molecule, helping to piece together fragments of the carbon skeleton. mdpi.comresearchgate.net

Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates directly bonded proton and carbon atoms. This is essential for assigning specific proton signals to their corresponding carbon atoms in the skeleton. mdpi.comresearchgate.net

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY identifies protons that are close in space, regardless of their bonding connectivity. This is particularly vital for determining the relative stereochemistry of the molecule. For instance, NOESY experiments were instrumental in confirming the stereoisomeric relationship between this compound and its C-13 epimer, Epithis compound. vulcanchem.commdpi.com In Epithis compound, NOESY cross-peaks between the methoxyl group at C-13 and H-8, and between H-13 and H-6β, confirmed the α-orientation of the methoxyl group, in contrast to the β-orientation in this compound. vulcanchem.commdpi.com

The comparison of NMR data between this compound and its epimer, Epithis compound, highlights the power of these techniques. A notable difference is the upfield shift of the H-13 proton signal in Epithis compound (δ 3.48 ppm) compared to this compound (δ 3.84 ppm), indicating a change in the local electronic environment due to the different stereochemistry at C-13. mdpi.comresearchgate.net

Table 1: Comparative ¹H and ¹³C NMR Data for this compound and Epithis compound in DMSO-d₆

| Position | This compound (δC) | This compound (δH) | Epithis compound (δC) | Epithis compound (δH) |

|---|---|---|---|---|

| 1 | 146.3 | 7.03 d (10.0) | 146.3 | 7.03 d (10.0) |

| 9 | 115.4 | 6.52 s | 115.4 | 6.52 s |

| 10 | 145.0 | - | 145.0 | - |

| 11 | 143.6 | - | 143.6 | - |

| 12 | 112.9 | 6.26 s | 112.9 | 6.26 s |

| 12a | 126.6 | - | 126.6 | - |

| 12b | 51.1 | - | 51.1 | - |

| 13 | 82.7 | 3.84 s | 82.7 | 3.44 s |

| OCH₃ | 61.4 | 3.53 s | 61.4 | 3.53 s |

Data sourced from referenced literature. vulcanchem.com

Mass Spectrometry (MS) Techniques for Molecular Formula and Fragmentation Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and formula of a compound, as well as gaining structural insights through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS), often coupled with electrospray ionization (ESI), provides a highly accurate mass measurement of the parent ion. mdpi.com This precision allows for the unambiguous determination of the molecular formula. For example, the molecular formula of Epithis compound, a stereoisomer of this compound, was determined as C₁₇H₁₆O₆ by HR-ESI-MS, which observed the [M+H]⁺ ion at m/z 317.1021 (calculated value: 317.1025). mdpi.com This level of accuracy is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions.

Tandem Mass Spectrometry (MS/MS) involves the selection of a specific parent ion, its fragmentation through collision-induced dissociation, and the analysis of the resulting fragment ions. mdpi.com This technique helps to identify structural motifs and the connectivity of different parts of the molecule. By analyzing the fragmentation pattern, researchers can deduce the presence of specific substructures and how they are linked, providing data that complements the information obtained from NMR spectroscopy. mdpi.com The process involves selecting the precursor ion, fragmenting it, and then identifying the characteristic fragment ions, which are then used to piece together the original structure. mdpi.com

X-ray Crystallography for Absolute Configuration and Solid-State Structure

While NMR and MS can define the planar structure and relative stereochemistry, X-ray crystallography provides the ultimate confirmation of the absolute configuration and the precise three-dimensional structure in the solid state. nih.gov The absolute configuration of this compound was definitively established through an X-ray crystallographic study of its triacetate derivative. vulcanchem.commdpi.comlookchem.com This analysis confirmed the bridged-ring system and the specific spatial arrangement of all atoms, revealing that rings B and C are both in a chair conformation. vulcanchem.commdpi.com This technique is considered the gold standard for determining the absolute stereochemistry of chiral molecules. nih.govresearchgate.net

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis in Research Contexts

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule. mdpi.com The IR spectrum of a related compound, Epithis compound, showed characteristic absorption bands for hydroxyl groups (3443 cm⁻¹), an α,β-unsaturated ketone (1649 cm⁻¹), and an aromatic ring (1595 cm⁻¹). mdpi.com This information is complementary to NMR data and confirms the presence of these key functional moieties within the molecular structure of this compound and its analogues.

Optical Rotation and Electronic Circular Dichroism (ECD) for Chiral Assessment

This compound is a chiral molecule and therefore exhibits optical activity, which can be measured by a polarimeter. The specific optical rotation is a characteristic physical property that depends on the compound's absolute configuration. This compound has a reported specific optical rotation of approximately +445.0 (c 0.30, MeOH). vulcanchem.com In contrast, a related compound with the opposite stereochemistry, 7,10,11-trihydroxydracaenone, displays a negative optical rotation (-152.6). vulcanchem.com

Electronic Circular Dichroism (ECD) spectroscopy, which measures the differential absorption of left and right circularly polarized light, provides further insight into the stereochemistry of a molecule. researchgate.netresearchgate.net By comparing experimentally measured ECD spectra with quantum chemically calculated spectra for possible stereoisomers, the absolute configuration can be confidently assigned. researchgate.netresearchgate.net This method is particularly valuable when suitable crystals for X-ray analysis cannot be obtained.

Elucidation of the Biosynthetic Pathway of Caesalpin J

Identification of Precursor Molecules and Early Stage Biosynthetic Intermediates

The biosynthesis of Caesalpin J is believed to originate from precursors derived from the phenylpropanoid pathway. The proposed biogenetic pathway suggests that the characteristic dracaenone skeleton of this compound arises from the oxidative cyclization of homoisoflavan precursors. vulcanchem.com More specifically, it has been proposed that this compound is an oxidative product of specific homoisoflavonoids. mdpi.com

The general pathway for homoisoflavonoids, the class to which this compound belongs, initiates with intermediates from the phenylpropanoid pathway. Chalcone (B49325) synthase is a key enzyme that catalyzes the formation of 2′,4,4′,6′-tetrahydroxychalcone (THC), a pivotal step in flavonoid biosynthesis. researchgate.net For homoisoflavonoids specifically, the pathway proceeds through a series of enzymatic reactions involving chalcone synthase, chalcone reductase, and a key rearrangement step to form the characteristic homoisoflavonoid backbone.

While the precise early-stage intermediates leading exclusively to this compound are not definitively established, the proposed pathway for related compounds provides a strong model. For instance, the biosynthesis of other complex natural products in the Caesalpinia genus, such as the diterpenoid caesalpinbondin A, is thought to begin with geranylgeranyl pyrophosphate (GGPP). frontiersin.orgfrontiersin.org This highlights the diverse precursor molecules utilized by the genus for its chemical repertoire. In the case of this compound and its epimer, epithis compound, they are deduced to be the oxidative products of their respective homoisoflavan precursors. mdpi.com

Table 1: Proposed Precursor and Intermediate Stages in this compound Biosynthesis

| Stage | Molecule/Intermediate Class | General Role in Biosynthesis |

| Initial Precursors | Phenylpropanoid pathway products | Provide the basic aromatic ring structures. |

| Key Intermediate | Chalcone | A central intermediate in the biosynthesis of flavonoids and related compounds. |

| Homoisoflavonoid Precursor | Homoisoflavan | The direct precursor that undergoes oxidative cyclization to form the dracaenone skeleton. vulcanchem.com |

| Direct Precursor to this compound | Specific homoisoflavonoid (unnamed) | Undergoes oxidation to yield this compound. mdpi.com |

Enzymatic Machinery and Gene Clusters Involved in this compound Biosynthesis

The biosynthesis of complex natural products like this compound is orchestrated by a series of enzymes encoded by biosynthetic gene clusters (BGCs). jmicrobiol.or.krrsc.org While the specific BGC for this compound has not been fully elucidated, analysis of related pathways in Caesalpinia species and other plants provides insight into the types of enzymes involved. researchgate.netnih.gov The identification and characterization of these BGCs are crucial for understanding and potentially manipulating the production of these compounds. jmicrobiol.or.krrsc.orgnih.govfrontiersin.org

The transformation of precursor molecules into this compound necessitates the action of several key classes of enzymes:

Cyclases: These enzymes are critical for forming the ring structures characteristic of flavonoids and homoisoflavonoids. Chalcone synthase (CHS) is a well-characterized cyclase that initiates the flavonoid pathway. researchgate.net In the context of this compound's dracaenone skeleton, specific cyclases would be required for the oxidative cyclization of the homoisoflavan precursor. vulcanchem.com

Oxidoreductases: This broad class of enzymes, including cytochrome P450 monooxygenases and 2-oxoglutarate-dependent dioxygenases, plays a vital role in modifying the core skeleton through hydroxylation, dehydrogenation, and other oxidative reactions. rsc.org The formation of the hydroxyl groups and the final oxidative cyclization in this compound biosynthesis are likely catalyzed by such enzymes. mdpi.com

Methyltransferases: The methoxy (B1213986) group present in this compound is introduced by an O-methyltransferase (OMT). vulcanchem.com These enzymes utilize S-adenosyl-l-methionine (SAM) as a methyl donor to specifically methylate hydroxyl groups on the flavonoid scaffold. frontiersin.orgmdpi.comnih.gov The functional diversity of methyltransferases in plants contributes significantly to the chemical diversity of natural products. frontiersin.orgmdpi.com

Genetic engineering techniques are powerful tools for elucidating biosynthetic pathways and enhancing the production of desired compounds. mdpi.comnumberanalytics.comfrontiersin.org These approaches can involve:

Gene Identification and Functional Analysis: Identifying candidate genes within a BGC and then expressing them in a heterologous host (like E. coli or yeast) allows for the characterization of individual enzyme function. frontiersin.org Techniques like RNA interference (RNAi) can be used to silence specific genes in the native plant to observe the effect on the metabolic profile, thereby confirming gene function. researchgate.net

Pathway Reconstruction: Once key enzymes are identified, their corresponding genes can be co-expressed in a suitable host to reconstruct parts of or the entire biosynthetic pathway. This can lead to the de novo production of the natural product in a controlled environment.

Isotopic Labeling Studies for Tracing Carbon Skeletal Rearrangements

Isotopic labeling is a powerful technique used to trace the metabolic fate of precursor molecules and elucidate the intricate rearrangements of the carbon skeleton during biosynthesis. boku.ac.atsigmaaldrich.comchemrxiv.org In this method, precursors enriched with stable isotopes (e.g., ¹³C) or radioisotopes (e.g., ¹⁴C) are fed to the organism producing the compound of interest. sigmaaldrich.comchemrxiv.org The position of the labels in the final product is then determined using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy or Mass Spectrometry (MS). sigmaaldrich.commdpi.com

While specific isotopic labeling studies exclusively for this compound are not extensively documented in the available literature, this methodology has been fundamental in establishing the biosynthetic pathways of related flavonoids and homoisoflavonoids. For instance, such studies have confirmed the origin of the carbon atoms in the flavonoid skeleton from phenylalanine and malonyl-CoA via the phenylpropanoid and polyketide pathways. The application of ¹³C-labeled precursors would be instrumental in definitively confirming the proposed homoisoflavan origin of the dracaenone skeleton in this compound and mapping the precise bond formations and rearrangements during the oxidative cyclization process.

Comparative Biosynthesis of Related Natural Products

The genus Caesalpinia is a rich source of structurally diverse natural products, including diterpenoids and other homoisoflavonoids. frontiersin.orgnih.govglobalresearchonline.nettandfonline.comjst.go.jpresearchgate.net Comparing the biosynthesis of this compound with that of these related compounds provides valuable insights into the evolutionary diversification of metabolic pathways within the genus.

For example, the biosynthesis of cassane-type diterpenoids, also found in Caesalpinia species, starts from GGPP and involves a series of cyclizations and rearrangements catalyzed by terpene synthases and further modified by enzymes like cytochrome P450s. frontiersin.orgfrontiersin.orgnih.gov Although the precursors and initial enzymatic steps are distinct from those of homoisoflavonoids, the "tailoring" enzymes (oxidoreductases, methyltransferases) that modify the basic skeletons may share evolutionary origins and catalytic mechanisms.

The co-occurrence of this compound with its stereoisomer, epithis compound, suggests the presence of either a non-selective enzyme or two distinct, highly specific enzymes responsible for the final steps of their biosynthesis. mdpi.com Furthermore, the existence of a wide array of homoisoflavonoid structures in Caesalpinia species points to a toolbox of biosynthetic enzymes that can be combined in different ways to generate chemical diversity. researchgate.net Studying the BGCs of these related compounds can help identify the specific enzymes responsible for the unique structural features of this compound.

Synthetic Strategies and Total Synthesis of Caesalpin J and Its Analogues

Retrosynthetic Analysis of the Caesalpin J Core Structure

Retrosynthetic analysis is a problem-solving technique for designing organic syntheses. It involves breaking down a complex target molecule into simpler, commercially available starting materials through a series of logical steps. For this compound, a key disconnection would be at the core cassane diterpenoid framework. acs.orgmdpi.com

A common retrosynthetic strategy for cassane-type diterpenoids involves a Diels-Alder reaction to construct the fused six-membered rings. chemrxiv.orgchemrxiv.orgrsc.org For instance, the synthesis of neocaesalpin A, a related cassane diterpenoid, utilized an intermolecular Diels-Alder reaction as a key step to rapidly assemble the core structure. researchgate.net This approach highlights a convergent strategy where major fragments of the molecule are synthesized independently before being joined together. chemrxiv.orgresearchgate.net

The retrosynthetic analysis of caesalpinflavan B, a putative biosynthetic precursor to caesalpinnone A, also showcases a convergent approach. nsf.gov The strategy involved a Barluenga coupling to create a functionalized benzopyran, which contains the core carbon framework. nsf.gov This was followed by the formation of the flavanoid C-ring. nsf.gov

Development of Key Stereoselective and Regioselective Reactions

The synthesis of complex molecules like this compound necessitates precise control over the spatial arrangement of atoms (stereoselectivity) and the position of chemical reactions (regioselectivity). masterorganicchemistry.comnumberanalytics.com

Stereoselective reactions are crucial for establishing the correct three-dimensional structure of the molecule. masterorganicchemistry.com An example is the formation of one stereoisomer over another. masterorganicchemistry.comRegioselective reactions are important for ensuring that a reaction occurs at a specific site in a molecule with multiple reactive centers. numberanalytics.comdurgapurgovtcollege.ac.in

Chiral Auxiliary-Mediated and Asymmetric Catalysis Approaches

Asymmetric catalysis is a powerful tool for synthesizing enantiomerically pure compounds. frontiersin.orgmdpi.com This involves the use of chiral catalysts, which can be transition metals with chiral ligands, organocatalysts, or enzymes, to control the stereochemical outcome of a reaction. frontiersin.orgresearchgate.netmdpi.com

In the context of synthesizing molecules related to this compound, an enantioselective total synthesis of (–)-caesalpinflavan B was achieved using an enantioselective Pd-catalyzed conjugate addition developed by Stoltz. nsf.govnih.gov This highlights the power of asymmetric catalysis in constructing complex chiral molecules. The development of such catalytic asymmetric reactions is a major focus in modern organic synthesis, aiming for high efficiency and selectivity. nih.gov

Chiral auxiliaries are another established method for inducing stereoselectivity. These are chiral molecules that are temporarily incorporated into a substrate to direct the stereochemical course of a subsequent reaction. After the desired transformation, the auxiliary is removed.

Selective Functionalization and Late-Stage Diversification Strategies

Selective functionalization refers to the modification of a specific functional group or C-H bond within a complex molecule. rsc.orgntnu.notechnion.ac.il This is particularly important in the late stages of a synthesis, a strategy known as late-stage diversification. nih.govscispace.comnih.gov This approach allows for the creation of a library of analogues from a common advanced intermediate, which is valuable for studying structure-activity relationships. nih.govnih.govrsc.org

For example, the functionalization of vouacapane derivatives, which share a similar structural framework with this compound, has been achieved through a Groebke–Blackburn–Bienaymé reaction. researchgate.netbeilstein-journals.org This demonstrates the application of multicomponent reactions for the late-stage functionalization of natural products. researchgate.net Such strategies are crucial for accessing a diverse range of compounds that would be difficult to synthesize from scratch. scispace.com

Total Synthesis Approaches to this compound

The total synthesis of a natural product is the complete chemical synthesis of the molecule from simple, commercially available precursors. The first total synthesis of (±)-11-O-methyl-caesalpin J and its C-13 epimer was reported by Blaskó and Cordell. jst.go.jpmdpi.comjst.go.jp

More recently, the total syntheses of caesalpinnone A and its putative precursor, caesalpinflavan B, were accomplished. nsf.govnih.gov These syntheses showcase the evolution of synthetic strategies towards more efficient and concise routes.

Convergent and Linear Synthetic Routes

Synthetic routes can be broadly categorized as either linear or convergent. chemistnotes.comfiveable.me

Convergent synthesis , on the other hand, involves the independent synthesis of several key fragments of the target molecule, which are then combined at a late stage. chemistnotes.comnumberanalytics.comnih.gov This approach is generally more efficient and flexible. chemistnotes.comnumberanalytics.com

The synthesis of caesalpinnone A and caesalpinflavan B employed a convergent strategy, utilizing a Barluenga coupling to assemble a key intermediate. nsf.govnih.gov This approach significantly improved the efficiency of the synthesis. nsf.gov

| Synthetic Strategy | Description | Advantages | Disadvantages |

| Linear Synthesis | Step-by-step construction of the target molecule. chemistnotes.comnumberanalytics.com | Simpler to plan for less complex structures. fiveable.me | Inefficient for complex molecules, lower overall yields. chemistnotes.comuniurb.it |

| Convergent Synthesis | Independent synthesis of fragments, followed by late-stage coupling. chemistnotes.comnumberanalytics.com | Higher overall yields, more efficient, greater flexibility. chemistnotes.comnumberanalytics.com | Can be more complex to design and execute. |

Evaluation of Synthetic Efficiency and Yields

The development of biocatalysis in convergent synthesis offers a promising avenue for further improving efficiency and selectivity, mimicking nature's synthetic strategies. nih.gov

Semisynthesis of this compound from Natural Precursors

The scientific literature primarily focuses on the isolation of this compound from natural sources, such as the heartwood of Caesalpinia sappan L., and the total synthesis of its derivatives, rather than its semisynthesis from other natural precursors. jst.go.jpmdpi.com this compound is a member of the homoisoflavonoid class, specifically with a dracaenone skeleton, which is relatively uncommon in natural products. mdpi.com

Research has led to the isolation of not only this compound but also its C-13 epimer, named epithis compound, from C. sappan. mdpi.com The structure of epithis compound was confirmed through spectroscopic analysis, including NOESY experiments which showed a clear distinction from this compound in the spatial orientation of the methoxyl group at C-13. mdpi.com

Synthesis of Structurally Modified Analogues and Derivatives for Structure-Activity Relationship (SAR) Studies

The synthesis of structurally modified analogues of natural products is a cornerstone of medicinal chemistry, aimed at elucidating structure-activity relationships (SAR) to develop compounds with enhanced potency or improved properties. For compounds related to this compound, such as other homoisoflavonoids and cassane diterpenes from Caesalpinia species, numerous SAR studies have been conducted.

Research into 3-benzylidene-4-chromanone (B8775485) derivatives, which share a core structure with homoisoflavonoids, has provided significant SAR insights. A study that synthesized a series of these derivatives found that the presence and position of hydroxyl and methoxy (B1213986) groups on the aromatic rings are critical for biological activity. jst.go.jp For instance, compounds featuring a catechol (3,4-dihydroxy) moiety exhibited potent antioxidant and DPPH free radical scavenging activity. jst.go.jp In terms of α-glucosidase inhibition, another key therapeutic target, specific hydroxylation patterns were found to be crucial for potent activity. jst.go.jp

Similarly, SAR studies on polyphenols from Caesalpinia paraguariensis as α-glucosidase inhibitors revealed complex relationships. rsc.org The inhibitory activity and mechanism (competitive, non-competitive, or mixed-type) were highly dependent on the specific structure, including the number and position of hydroxyl and methoxy groups, and the presence of glycosidic linkages. rsc.orgresearchgate.net This underscores that a general SAR is not always achievable and that subtle structural changes can lead to different modes of biological action. rsc.org

In the context of cassane diterpenes, another class of compounds found in Caesalpinia, SAR studies have been vital in identifying features necessary for activities like anti-inflammatory and antiproliferative effects. rjpbcs.commdpi.com For example, the synthesis of 14-desmethyl cassane analogs allowed for a direct comparison with their natural counterparts, revealing the role of the C-14 methyl group in cytotoxicity. mdpi.com Modifications on the furan (B31954) ring or other parts of the diterpene skeleton have been systematically explored to understand their impact on inhibiting nitric oxide (NO) production in inflammatory models. acs.orgmdpi.com The evaluation of various synthetic intermediates and final products has shown that certain structural motifs, such as salicylaldehyde (B1680747) moieties, can confer significant bioactivity. acs.org

The development of synthetic analogues extends to creating novel heterocyclic systems. For example, a Groebke–Blackburn–Bienaymé multicomponent reaction was used for the semi-synthesis of an imidazo-5α-hydroxyvouacapane from a precursor isolated from Caesalpinia pulcherrima, demonstrating the power of modern synthetic methods to rapidly generate structural diversity for biological screening. researchgate.net

These studies collectively demonstrate that the strategic synthesis of analogues, by modifying functional groups, stereochemistry, and core scaffolds, is essential for understanding the molecular basis of the biological activities of natural products like this compound and for guiding the development of new therapeutic agents. frontiersin.org

Investigation of Molecular and Cellular Mechanisms of Action of Caesalpin J

Target Identification and Validation Methodologies

The initial and pivotal step in understanding the mechanism of action of any bioactive compound is the identification and validation of its molecular targets. wjbphs.com This process confirms the direct involvement of a target in a biological process and evaluates the potential benefits of modulating it. danaher.com A variety of established and cutting-edge techniques are being utilized to uncover the cellular components that interact with Caesalpin J.

Proteomic and Metabolomic Profiling for Cellular Response Characterization

To comprehend the global cellular response to this compound, researchers utilize proteomic and metabolomic profiling. These "omics" technologies provide a comprehensive snapshot of the changes in protein and metabolite levels within a cell upon treatment with the compound. nih.gov

Proteomics involves the large-scale study of proteins, their structures, and functions. By comparing the proteome of treated and untreated cells, scientists can identify proteins whose expression levels are significantly altered, suggesting their involvement in the compound's mechanism of action. kirschnerlab.orgvignan.ac.in This approach can reveal entire pathways affected by this compound. For instance, quantitative proteomics can identify the upregulation or downregulation of specific enzymes or regulatory proteins. d-nb.info

Metabolomics , on the other hand, focuses on the complete set of small-molecule metabolites within a biological system. Changes in metabolic profiles can provide insights into the functional consequences of protein alterations and highlight the metabolic pathways that are perturbed by this compound. nih.govkirschnerlab.org Integrated analysis of both proteomic and metabolomic data can offer a more holistic understanding of the cellular response, connecting changes in protein expression to functional metabolic outputs. mdpi.com

An example of how these techniques are applied is in the study of cellular transitions, such as from quiescence to proliferation, where proteomic and metabolomic profiling can reveal key regulatory molecules and pathways. nih.govkirschnerlab.org

Ligand-Based and Structure-Based Computational Approaches for Target Prediction

Computational methods play a crucial role in narrowing down the list of potential targets for this compound, saving time and resources in the drug discovery process. digitellinc.com These approaches are broadly categorized as ligand-based and structure-based. nih.gov

Ligand-Based Approaches: These methods rely on the principle that molecules with similar structures often exhibit similar biological activities. nih.gov By comparing the chemical structure of this compound to databases of known bioactive compounds, it is possible to predict potential targets. way2drug.com Pharmacophore modeling, a key ligand-based technique, identifies the essential three-dimensional arrangement of functional groups in a molecule that are responsible for its biological activity. pjmhsonline.com

Structure-Based Approaches: When the three-dimensional structure of a potential target protein is known, structure-based methods like molecular docking can be employed. nih.gov This technique simulates the binding of this compound to the active site of a protein, predicting the binding affinity and mode of interaction. This approach helps in prioritizing potential targets for experimental validation. nih.gov

The integration of both ligand-based and structure-based methods can enhance the accuracy and reliability of target prediction. nih.gov

Affinity Chromatography and Pull-Down Assays for Direct Target Binding

To experimentally confirm the direct physical interaction between this compound and its predicted targets, affinity-based techniques are indispensable.

Affinity chromatography is a powerful method for purifying a target protein from a complex mixture based on its specific binding to an immobilized ligand. thermofisher.comcreative-proteomics.comthermofisher.com In the context of this compound, the compound itself or a derivative could be immobilized on a solid support. When a cell lysate is passed through this support, the target protein(s) that bind to this compound will be captured, while other proteins are washed away. The bound proteins can then be eluted and identified. thermofisher.com

Pull-down assays are a variation of affinity purification used to study protein-protein interactions and can also be adapted to identify drug targets. thermofisher.comresearchgate.net In this technique, a "bait" protein (a known or suspected target) is tagged and immobilized. nih.gov A cell lysate containing potential "prey" proteins that interact with the bait is then added. If this compound modulates this interaction, it can provide clues about its mechanism. Alternatively, this compound can be used as the bait to "pull down" its interacting proteins from a cell lysate. thermofisher.com

These methods are crucial for validating the targets predicted by computational approaches and for discovering novel, unanticipated interactions. researchgate.netnih.gov

Elucidation of Intracellular Signaling Pathways Modulated by this compound

Once potential targets of this compound are identified, the next step is to understand how the interaction with these targets translates into a cellular response. This involves elucidating the downstream intracellular signaling pathways that are modulated by the compound.

Investigations into Apoptosis, Autophagy, and Cell Cycle Regulation

This compound has been shown to influence fundamental cellular processes such as programmed cell death (apoptosis), cellular recycling (autophagy), and cell division (cell cycle).

Apoptosis: Studies have investigated the pro-apoptotic effects of compounds from Caesalpinia species. For example, extracts from Caesalpinia sappan have been shown to induce apoptosis in cancer cells. mdpi.com This is often characterized by the activation of caspases, such as caspase-3 and caspase-9, and changes in the expression of apoptosis-related proteins like Bcl-2 and Bax. f1000research.comfrontiersin.org The induction of apoptosis can be a key mechanism behind the anticancer properties of such compounds. f1000research.com

Autophagy: Autophagy is a cellular process of self-digestion that can either promote cell survival or contribute to cell death. The interplay between autophagy and apoptosis is complex and context-dependent. nih.gov Some natural compounds can induce autophagy, which in some cases can mediate their anticancer effects. nih.govmdpi.com The regulation of autophagy by this compound is an active area of research to understand its full spectrum of cellular effects.

Cell Cycle Regulation: The cell cycle is a tightly controlled process that governs cell proliferation. Dysregulation of the cell cycle is a hallmark of cancer. Some natural compounds can arrest the cell cycle at specific checkpoints, such as G1/S or G2/M, thereby inhibiting cancer cell growth. f1000research.comfrontiersin.org This is often achieved by modulating the levels and activity of key cell cycle regulatory proteins like cyclins and cyclin-dependent kinases (CDKs). mdpi.comthno.org

Table 1: Investigated Effects of Caesalpinia Compounds on Apoptosis, Autophagy, and Cell Cycle

| Cellular Process | Observed Effect | Key Molecular Players | Cell Line/Model | Reference |

|---|---|---|---|---|

| Apoptosis | Induction of apoptosis | Cleaved caspase-3, Bax, Bcl-2 | HCT 116, COLO 205, A549 | mdpi.comf1000research.com |

| Autophagy | Interplay with apoptosis | Atg5, Beclin-1, LC3-II | Glioma cells | nih.gov |

Modulation of Inflammatory Pathways and Immunological Responses at the Cellular Level

Chronic inflammation is implicated in a wide range of diseases. Compounds from Caesalpinia species have demonstrated significant anti-inflammatory and immunomodulatory properties. nih.gov

The modulation of inflammatory pathways by this compound likely involves the regulation of key signaling molecules and transcription factors. One of the central pathways in inflammation is the NF-κB (nuclear factor kappa-B) signaling pathway . researchgate.net Many natural compounds exert their anti-inflammatory effects by inhibiting the activation of NF-κB, which in turn reduces the production of pro-inflammatory cytokines like TNF-α (tumor necrosis factor-alpha) and interleukins (e.g., IL-6). researchgate.netsciepub.com

Furthermore, the MAPK (mitogen-activated protein kinase) pathway is another crucial signaling cascade involved in inflammation. sciepub.com Inhibition of MAPK signaling can also lead to a reduction in the inflammatory response. Some studies have shown that compounds from Caesalpinia can suppress the production of inflammatory mediators like nitric oxide (NO) and cyclooxygenase-2 (COX-2). nih.gov

Table 2: Modulation of Inflammatory Pathways by Caesalpinia Compounds

| Pathway/Mediator | Observed Effect | Key Molecular Targets | Cell Line/Model | Reference |

|---|---|---|---|---|

| NF-κB Pathway | Down-regulation of gene expression | NF-κB, TNF-α | HepG2 cells | researchgate.net |

| Inflammatory Mediators | Inhibition of production | NO, iNOS, COX-2 | RAW264.7 cells | nih.gov |

| MAPK Pathway | Suppression of signaling | JNK | Raw264.7 macrophage | sciepub.com |

Effects on Oxidative Stress Responses and Antioxidant Systems

Compounds derived from the Caesalpinia genus, which includes this compound, have demonstrated significant effects on oxidative stress responses and antioxidant systems. Oxidative stress, resulting from an imbalance between reactive oxygen species (ROS) and cellular antioxidant defenses, is implicated in numerous pathologies. Extracts from Caesalpinia species have been shown to modulate this balance through various mechanisms.

Research on the heartwood of Caesalpinia sappan, a known source of this compound, reveals potent antioxidant activity. jst.go.jpbiomedpharmajournal.orgresearchgate.net Extracts have been shown to protect against oxidative damage induced by agents like hydrogen peroxide (H₂O₂) and carbon tetrachloride (CCl₄). jst.go.jpresearchgate.nettci-thaijo.org In studies using human lung fibroblast (MRC-5) and keratinocyte (HaCaT) cell lines, C. sappan extract effectively reduced H₂O₂-induced cell death and intracellular ROS accumulation. tci-thaijo.orgcapes.gov.brjrespharm.com This protective effect is comparable to that of standard antioxidants like vitamin E. jst.go.jpjrespharm.com

The mechanisms underlying these effects involve the direct scavenging of free radicals and the enhancement of endogenous antioxidant enzyme systems. nih.gov Administration of Caesalpinia extracts has been observed to increase the levels and activity of key antioxidant enzymes such as superoxide (B77818) dismutase (SOD) and catalase (CAT) in liver and kidney tissues subjected to oxidative stress. jst.go.jpbiomedpharmajournal.orgresearchgate.nettci-thaijo.org Conversely, the extracts can decrease levels of thiobarbituric acid reactive substances (TBARS), which are markers of lipid peroxidation, indicating a protective effect against membrane damage. jst.go.jpresearchgate.net For instance, a methanol (B129727) extract of Caesalpinia bonducella was found to prevent the inactivation of antioxidant enzymes and reduce lipid peroxidation in rats. tandfonline.com Similarly, C. mimosoides extract demonstrated antioxidant effects in Caenorhabditis elegans mediated through the DAF-16/FOXO pathway and increased SOD-3 expression. capes.gov.brresearchgate.net

Table 1: Effects of Caesalpinia Species Extracts on Oxidative Stress Markers

| Caesalpinia Species | Model System | Key Findings | Reference(s) |

|---|---|---|---|

| C. sappan | Rat Liver & Kidney | ↑ SOD, ↑ Catalase, ↓ TBARS | jst.go.jpresearchgate.net |

| C. sappan | MRC-5 Cells | ↓ Catalase, ↓ SOD (in H₂O₂-treated cells), ↓ Lipid Peroxidation | tci-thaijo.org |

| C. sappan | HaCaT Cells | Protective effect against H₂O₂-induced oxidative damage | jrespharm.com |

| C. bonducella | Rat Liver | Prevented NDEA-induced inactivation of antioxidant enzymes, ↓ Lipid Peroxidation | tandfonline.com |

| C. mimosoides | C. elegans | ↑ Oxidative stress resistance, ↓ Intracellular ROS, ↑ SOD-3 expression | capes.gov.brresearchgate.net |

Interactions with Specific Biomolecules (e.g., Proteins, Nucleic Acids, Lipids)

This compound and related compounds from the Caesalpinia genus interact with a variety of specific biomolecules, which underpins their diverse biological activities. These interactions occur with proteins, including enzymes and receptors, as well as with lipids and nucleic acids. atlantis-press.comunud.ac.idresearchgate.net Computational and in vitro studies have begun to elucidate the nature of these interactions, revealing specific binding modes and affinities.

A primary mechanism of action for compounds from Caesalpinia is the modulation of enzyme activity. Various studies have detailed the inhibition kinetics and mechanisms against several key enzymes.

For example, a pimarane (B1242903) diterpenoid isolated from Caesalpinia minax was identified as a competitive inhibitor of protein-tyrosine phosphatase 1B (PTP1B), an enzyme implicated in metabolic regulation. mdpi.com Kinetic analysis revealed a specific inhibition constant (Ki). mdpi.com Similarly, polyphenolic compounds from the bark of Caesalpinia paraguariensis have been shown to be significant inhibitors of α-glucosidase, an enzyme involved in carbohydrate digestion. researchgate.net Kinetic studies indicated a mixed-type inhibitory activity for these compounds. researchgate.net Extracts from Caesalpinia sappan also demonstrate inhibitory effects against tyrosinase, the key enzyme in melanin (B1238610) synthesis, with a clear dose-dependent relationship. biomedpharmajournal.org

In the context of antimicrobial activity, in silico analysis suggests that constituents of Caesalpinia bonducella can interact with bacterial DNA gyrase. jabonline.in This enzyme is crucial for bacterial DNA replication, and its inhibition represents a key mechanism for antibacterial effects. jabonline.in The interaction involves hydrogen bonding and hydrophobic interactions with the enzyme's active site. jabonline.in

Table 2: Enzyme Inhibition by Compounds from Caesalpinia Species

| Enzyme | Source/Compound | Inhibition Type | IC₅₀ / Kᵢ Value(s) | Reference(s) |

|---|---|---|---|---|

| Protein-Tyrosine Phosphatase 1B (PTP1B) | 2α-Hydroxy-7-oxo-pimara-8(9),15-diene (C. minax) | Competitive | IC₅₀: 19.44 µM, Kᵢ: 13.69 µM | mdpi.com |

| α-Glucosidase | 1,2,3,6-tetra-O-galloyl-4-O-cinnamoyl-β-d-glucose (C. paraguariensis) | Mixed-type | IC₅₀: 2.9 µM, Kᵢ: 1.9 µM | researchgate.net |

| α-Glucosidase | 4-O-(2″,4″-di-O-galloyl-α-l-rhamnosyl)ellagic acid (C. paraguariensis) | Mixed-type | IC₅₀: 6.4 µM, Kᵢ: 4.0 µM | researchgate.net |

| Tyrosinase | C. sappan ethanolic extract | Not specified | IC₅₀: 104 µg/mL | biomedpharmajournal.org |

| DNA Gyrase | Isolates from C. bonducella | Not specified | Binding Affinity: -6.4 kcal/mol (in silico) | jabonline.in |

Constituents of Caesalpinia species have been found to bind to specific cellular receptors, acting as either agonists or antagonists, thereby modulating signal transduction pathways.

A notable example is the interaction of brazilin (B1667509), a major compound in C. sappan, with platelet receptors. One study demonstrated that brazilin acts as a novel collagen receptor agonist in human platelets, stimulating platelet aggregation through the glycoprotein (B1211001) VI and integrin α2β1 receptors. nih.govd-nb.info This activity was confirmed by the phosphorylation of downstream signaling molecules like phospholipase C (PLC)γ2. d-nb.info However, another study reported that brazilin, along with sappanchalcone, showed inhibitory activities against mouse platelet aggregation induced by an agonist of protease-activated receptor 4 (PAR4). researchgate.net This suggests that the effect of these compounds on platelet activity may be complex and potentially species-dependent. researchgate.net

In silico molecular docking studies have further explored these interactions. Secondary metabolites from C. sappan have been screened for their potential to act as antagonists of the Transient Receptor Potential Vanilloid type 1 (TRPV1), a key receptor in pain signaling. samipubco.com Other computational analyses on compounds from Caesalpinia digyna have predicted binding affinities to cyclooxygenase (COX-1, COX-2) and microsomal prostaglandin (B15479496) E synthase-1 (mPGES-1) receptors, which are central to inflammatory pathways. researchgate.netnih.gov Additionally, extracts from Caesalpinia crista have been suggested to stimulate muscle contractile activity through the activation of cholinergic receptors. ijpsonline.com

Table 3: Receptor Interactions of Compounds from Caesalpinia Species

| Receptor Target | Source/Compound | Activity | Study Type | Reference(s) |

|---|---|---|---|---|

| Collagen Receptors (GPVI, α2β1) | Brazilin (C. sappan) | Agonist | In vitro (Human Platelets) | nih.govd-nb.info |

| Protease-Activated Receptor 4 (PAR4) | Brazilin, Sappanchalcone (C. sappan) | Antagonist | In vitro (Mouse Platelets) | researchgate.net |

| Transient Receptor Potential Vanilloid 1 (TRPV1) | C. sappan metabolites | Antagonist (Predicted) | In silico | samipubco.com |

| COX-1, COX-2, mPGES-1 | C. digyna compounds | Antagonist (Predicted) | In silico | researchgate.netnih.gov |

| Cholinergic Receptors | C. crista extract | Agonist (Inferred) | In vitro (Rat Myometrium) | ijpsonline.com |

Beyond proteins, compounds from Caesalpinia interact with other crucial biomolecules. Computational studies have predicted that active compounds from C. sappan have the potential to act as lipid inhibitors, for example, against essential lipids from Klebsiella pneumoniae. atlantis-press.comresearchgate.netresearchgate.net These in silico models show interactions involving hydrogen bonds, π-cation, and π-sulfur bonds with amino acid residues in lipid-associated proteins. atlantis-press.comresearchgate.netresearchgate.net Experimentally, extracts from Caesalpinia decapetala have been shown to inhibit lipid oxidation in food models, effectively reducing the formation of rancidity markers. mdpi.com

Interactions with nucleic acids are fundamental to genetic processes. iaanalysis.com While direct binding studies of this compound to DNA or RNA are not widely available, related research points to indirect interactions. As mentioned previously, compounds from Caesalpinia bonducella have been shown in silico to dock with bacterial DNA gyrase, an enzyme that regulates the topological state of DNA. jabonline.in By inhibiting this enzyme, the compounds effectively interfere with DNA replication and transcription, leading to an antibacterial effect. jabonline.in

High-Throughput Screening (HTS) for Uncovering Novel Biological Activities

High-throughput screening (HTS) is a modern drug discovery strategy that involves the automated testing of large libraries of chemical compounds against specific biological targets to identify "hits" that modulate the target's activity. bmglabtech.com This process leverages robotics, miniaturization, and rapid data analysis to accelerate the identification of lead compounds for further development. bmglabtech.com

The Caesalpinia genus has been a subject of such screening efforts to uncover new therapeutic applications for its diverse phytochemicals. scilit.com For instance, HTS was employed to screen compounds from Caesalpinia sappan for activity against clinical methicillin-resistant Staphylococcus aureus (MRSA), leading to the identification of apigenin (B1666066) as a compound capable of reversing β-lactam resistance. asm.org This demonstrates the power of HTS in systematically exploring the vast chemical space of natural products to find novel biological activities that may not have been predicted by traditional ethnopharmacological uses.

Preclinical Pharmacological Investigations of Caesalpin J in in Vitro and in Vivo Disease Models

In Vitro Cell-Based Assays for Pharmacological Activity Assessment

Antiproliferative and Cytotoxic Activities in Cancer Cell Lines

Caesalpin J, a homoisoflavonoid isolated from Caesalpinia sappan (Sappan Lignum), has been investigated for its potential anticancer properties. pageplace.depharmrep.orgresearchgate.net Research indicates that this compound, along with other phenolic compounds isolated from C. sappan like brazilin (B1667509) and brazilein (B1663177), exhibits cytotoxic effects against various cancer cell lines. chemoprev.org

Studies on extracts from Caesalpinia pulcherrima containing this compound have demonstrated antiproliferative activity. For instance, a chloroform (B151607) extract showed a noticeable decrease in the viability of head and neck cancer cell lines HNSCC4 and HNSCC31 compared to the control HaCat cell line. scispace.com This was associated with an increase in the sub-G1 phase of the cell cycle and condensation and shrinkage of nuclei in the cancer cells. scispace.com Furthermore, the levels of p53 and p21WAF1/CIP1, proteins involved in cell cycle arrest and apoptosis, were increased in these cell lines, suggesting a potential mechanism for the observed cell death. scispace.com

Table 1: Antiproliferative and Cytotoxic Activities of this compound and Related Extracts

| Extract/Compound Source | Cancer Cell Line | Observed Effects | Reference |

|---|---|---|---|

| Caesalpinia pulcherrima (chloroform extract) | HNSCC4, HNSCC31 (Head and Neck) | Decreased cell viability, increased sub-G1 phase, nuclear condensation and shrinkage, increased p53 and p21WAF1/CIP1 levels. | scispace.com |

| Caesalpinia sappan (aqueous extract) | Hep3B, HepG2 (Hepatocellular Carcinoma) | Cytotoxic activity. | niscpr.res.in |

| Caesalpinia sappan (methanol, 50% methanol (B129727), water extracts) | HT-1080 (Fibrosarcoma) | Antiproliferative activities. | niscpr.res.in |

| Caesalpinia sappan (heartwood methanol extract) | MCF-7 (Breast Cancer) | Induced cell death. | researchgate.net |

Anti-inflammatory Effects in Immune Cells

This compound is found in Caesalpinia sappan, a plant recognized for its anti-inflammatory properties. nih.govnih.govfrontiersin.org Extracts from C. sappan have been shown to modulate inflammatory responses in immune cells. For instance, a methanol extract of C. sappan was reported to inhibit the expression of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS) in RAW 264.7 macrophage cells. nih.gov These enzymes are key mediators of inflammation.

Furthermore, extracts of C. sappan have demonstrated the ability to inhibit the production of nitric oxide (NO), a pro-inflammatory molecule, in lipopolysaccharide and interferon-γ-stimulated cells. nih.gov While these anti-inflammatory effects are attributed to the extracts as a whole, the specific contribution of this compound to these activities is an area of ongoing research. Some studies have suggested that other compounds within the extracts, such as brazilin, may be the primary contributors to the observed anti-inflammatory effects. scispace.comnih.govfrontiersin.org However, the presence of this compound in these traditionally used anti-inflammatory plants warrants further investigation into its specific role in modulating immune cell responses. researchgate.netnih.gov

Antimicrobial and Antiviral Activities in Cell Culture Systems

This compound, isolated from the pods of Caesalpinia pulcherrima and the heartwood of Caesalpinia sappan, has been evaluated for its antimicrobial properties. researchgate.net An alcoholic extract of C. pulcherrima pods, containing this compound along with other homoisoflavonoids, was tested against pathogenic gram-negative and gram-positive bacteria and fungi. researchgate.net The specific bacteria tested included Escherichia coli, Pseudomonas aeruginosa (gram-negative), Bacillus subtilis, and Staphylococcus aureus (gram-positive). uio.no

Similarly, extracts from C. sappan have demonstrated broad-spectrum antibacterial activity. pharmrep.org For example, a brazilin-enriched extract of C. sappan L. showed the ability to inhibit foodborne pathogens such as S. aureus, E. coli, Salmonella enteritidis, and Vibrio parahaemolyticus. nih.gov Methanolic extracts of C. sappan have also shown significant antimicrobial activity against methicillin-sensitive S. aureus (MSSA) and methicillin-resistant S. aureus (MRSA). nih.gov While these studies highlight the antimicrobial potential of the plant extracts, the direct contribution and efficacy of isolated this compound require more targeted investigation.

Neuroprotective and Neurodegenerative Disease Models In Vitro

This compound has been noted for its potential neuroprotective activity. pageplace.de In silico studies have suggested that certain compounds from Caesalpinia sappan, including this compound, may have neuroprotective effects. neliti.comnusanipa.ac.id While specific in vitro studies focusing exclusively on this compound in neurodegenerative disease models are not extensively detailed in the provided results, the broader context of research on C. sappan constituents points towards a potential role in neuroprotection. For example, an in silico mapping of bioactive compounds from C. sappan identified 2'-Methoxyisoliquiritigenin and Isoliquiritigenin 2'-Methyl Ether as having a higher predicted neuroprotective effect than other compounds, though the potential of all constituents, including this compound, was considered. neliti.com The potent neuroprotective activity of flavonoids, a class to which this compound is related, is generally recognized, often linked to their ability to modulate intracellular reactive oxygen species. pageplace.de

In Vivo Animal Models for Efficacy and Mechanistic Studies

Murine Models of Oncogenesis and Tumor Suppression

While in vitro studies have indicated the antiproliferative and cytotoxic potential of extracts containing this compound, the in vivo efficacy in animal models provides a more comprehensive understanding of its therapeutic potential. Extracts from Caesalpinia sappan, which contains this compound, have been tested in murine models of cancer. niscpr.res.in

An ethanol (B145695) (50%) extract of dried C. sappan stem demonstrated antitumor activity in mice with LEUL-P388 leukemia cells. niscpr.res.in Additionally, a water extract of the wood and its protein fractions exhibited antitumor properties against Sarcoma 180 (ascites) in treated mice. niscpr.res.in These findings from in vivo experiments corroborate the cytotoxic activities observed in cell line studies. niscpr.res.in A study on Caesalpinia pulcherrima using a network pharmacology approach and in vivo validation in MNU-induced carcinoma in rats showed that the plant extract significantly improved the immunohistological status, suggesting its potential in breast cancer treatment. researchgate.net Although these studies involve complex extracts, the presence of this compound within these plants suggests it may contribute to the observed antitumor effects in these murine models. chemoprev.orgresearchgate.net

Table 2: In Vivo Antitumor Activity of Extracts Containing this compound

| Extract Source | Animal Model | Cancer Type | Observed Effects | Reference |

|---|---|---|---|---|

| Caesalpinia sappan (50% ethanol stem extract) | Mice | LEUL-P388 Leukemia | Antitumor activity. | niscpr.res.in |

| Caesalpinia sappan (water extract of wood) | Mice | Sarcoma 180 (ascites) | Antitumor properties. | niscpr.res.in |

| Caesalpinia pulcherrima (extract) | Rats | MNU-induced Carcinoma (Breast) | Significantly improved immunohistological status. | researchgate.net |

Rodent Models of Inflammation and Autoimmune Disorders

Direct investigations of this compound in rodent models of inflammation and autoimmune diseases have not been extensively reported in the available scientific literature. However, in vitro studies provide a basis for its potential anti-inflammatory effects, suggesting that future in vivo research may be warranted.

One study evaluated the effect of this compound on nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated murine macrophage RAW 264.7 cells, a standard in vitro model for screening anti-inflammatory agents. vulcanchem.com In this model, this compound demonstrated a moderate inhibitory effect on NO production, with a half-maximal inhibitory concentration (IC₅₀) of 45.87 μM. vulcanchem.com The compound did not show significant cytotoxicity at the tested concentrations. vulcanchem.com This inhibition of a key inflammatory mediator suggests that this compound possesses anti-inflammatory properties.

For context, extracts from Caesalpinia species, which contain a mixture of compounds including this compound, have demonstrated anti-inflammatory activity in rodent models. pharmrep.orgresearchgate.net For instance, extracts of Caesalpinia pulcherrima have been shown to reduce granuloma tissue formation in rats. researchgate.net While promising, these findings reflect the combined action of multiple compounds and are not specific to this compound alone.

| Compound | Assay/Model | Key Findings | Reference |

|---|---|---|---|

| This compound | Nitric Oxide (NO) Production Inhibition in LPS-stimulated RAW 264.7 Macrophages (in vitro) | Moderate inhibition with IC₅₀ value of 45.87 μM. | vulcanchem.com |

| This compound | Rodent Models of Inflammation (e.g., Carrageenan-induced paw edema, Adjuvant-induced arthritis) | Data from direct in vivo studies are not available in the reviewed literature. | N/A |

Infectious Disease Models in Small Animals

Similar to inflammation models, there is a scarcity of research on the efficacy of this compound in small animal models of infectious diseases. The existing data is primarily derived from in vitro or in silico (computational) studies.

An in silico investigation using molecular docking suggested that this compound could exhibit binding affinity against key protein targets of the SARS-CoV-2 virus, including the spike glycoprotein (B1211001) and main protease. icar.org.in The authors of this computational study proposed that these findings warrant further in vivo evaluation to confirm any potential antiviral activity. icar.org.in

A related diterpenoid compound, Pulcherrin J, isolated from Caesalpinia pulcherrima, has been evaluated for its in vitro activity against infectious agents. It demonstrated significant antiplasmodial activity against chloroquine-sensitive (D6) and chloroquine-resistant (W2) strains of Plasmodium falciparum, the parasite responsible for malaria, with reported IC₅₀ values between 10.25 and >10.62 µM. tjnpr.orgcore.ac.uk Another study assessed its activity against Leishmania major, the parasite causing leishmaniasis, but it was not among the most active compounds. thieme-connect.com While these in vitro results for a related compound are notable, they have not yet been translated into small animal models of infection.

| Compound/Target | Assay/Model | Key Findings | Reference |

|---|---|---|---|

| This compound vs. SARS-CoV-2 | Molecular Docking (in silico) | Predicted binding affinity to spike glycoprotein and main protease. Recommended for in vivo studies. | icar.org.in |

| Pulcherrin J vs. Plasmodium falciparum | Antiplasmodial Assay (in vitro) | IC₅₀ values of 10.25 - >10.62 µM against D6 and W2 strains. | tjnpr.orgcore.ac.uk |

| This compound | Infectious Disease Models in Small Animals | Data from in vivo studies are not available in the reviewed literature. | N/A |

Neurological Disease Models (e.g., Alzheimer's, Parkinson's) in Preclinical Settings

Currently, there is no published research available from preclinical studies investigating the effects of this compound in animal models of neurological diseases such as Alzheimer's or Parkinson's disease. While extracts from Caesalpinia sappan have been studied for potential neuroprotective effects, these activities have been attributed to the whole extract or other constituent compounds, not specifically to this compound. nih.gov

Pharmacokinetic and Pharmacodynamic Studies in Preclinical Species (Excluding Human Data)

The characterization of a compound's pharmacokinetic (what the body does to the drug) and pharmacodynamic (what the drug does to the body) profiles is fundamental to drug development. For this compound, comprehensive preclinical data in these areas is limited.

Absorption, Distribution, Metabolism, and Excretion (ADME) in Animal Models

There are no specific in vivo studies detailing the absorption, distribution, metabolism, and excretion (ADME) of this compound in animal models. Reviews on the pharmacokinetics of compounds from Caesalpinia sappan highlight that research has overwhelmingly focused on the major constituent, brazilin, with data on other metabolites like this compound being scarce. nih.gov

However, in silico ADMET (T for toxicity) prediction tools have been utilized to estimate the potential pharmacokinetic properties of this compound. In one computational study, this compound was among 26 compounds from Caesalpinia sappan evaluated, and it was predicted to pass Lipinski's "rule of five," which suggests it has drug-like properties that may correlate with oral bioavailability. researchgate.netstikes-isfi.ac.id These computational predictions provide a theoretical framework but require validation through experimental studies in animal models.

Determination of Bioavailability and Systemic Exposure in Animals

Consistent with the lack of ADME data, there are no reports from animal studies that determine the oral bioavailability or systemic exposure (e.g., Cmax, AUC) of this compound. Pharmacokinetic challenges, such as poor bioavailability, are recognized for certain classes of natural compounds like diterpenoids, but specific data for the homoisoflavonoid this compound is not available. nih.govresearchgate.net

Structure Activity Relationship Sar Studies and Rational Design of Caesalpin J Derivatives

Systematic Modification of the Caesalpin J Scaffold

Systematic modification of the this compound scaffold involves altering its chemical structure to understand how these changes affect its biological activity. This is a cornerstone of medicinal chemistry, providing insights into the molecule's interaction with its biological targets.

Research into the cassane diterpenoid class, to which this compound belongs, has demonstrated that modifications to various functional groups can significantly impact bioactivity. For instance, the presence and nature of hydroxyl, acetyl, and other ester groups on the core structure are often critical for activity.

Studies on various cassane diterpenoids have revealed key SAR insights. For example, the degree and position of acetylation can modulate the anti-inflammatory and cytotoxic activities of these compounds. The introduction or removal of hydroxyl groups can affect hydrogen bonding interactions with target proteins, thereby influencing binding affinity.

Isosteric replacements, where a functional group is replaced by another with similar physical or chemical properties, have also been explored in related diterpenoid structures. For example, replacing a hydroxyl group with a fluorine atom can alter the electronic properties and metabolic stability of the molecule without significantly changing its size. While specific isosteric replacement studies on this compound have not been extensively reported, this strategy holds promise for optimizing its properties.

A study on cassane-type diterpenes from Caesalpinia pulcherrima highlighted the importance of substituents on the furan (B31954) ring for antifeedant and insecticidal activities 3d-qsar.com. This suggests that modifications to the furan moiety of this compound could similarly modulate its biological effects.

| Compound/Derivative | Modification | Observed Bioactivity Change |

| Cassane Diterpenoid Analog 1 | Removal of acetyl group at C-6 | Decrease in anti-inflammatory activity |